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Compound of Interest

Compound Name: Benzo[b]thiophen-4-amine

Cat. No.: B097154 Get Quote

An In-depth Technical Guide to
Benzo[b]thiophen-4-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of Benzo[b]thiophen-4-amine. It includes structured data on its properties, detailed

experimental protocols, and visualizations of relevant chemical pathways and experimental

workflows. This document is intended to serve as a foundational resource for professionals

engaged in chemical research and pharmaceutical development.

Core Physical and Chemical Properties
Benzo[b]thiophen-4-amine is a heterocyclic aromatic amine with a molecular structure that

makes it a valuable building block in medicinal chemistry. Its properties are summarized below.

Table 1: Physical and Chemical Properties of Benzo[b]thiophen-4-amine
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Property Value Reference

Molecular Formula C₈H₇NS [1]

Molecular Weight 149.21 g/mol [1]

Appearance White to off-white solid

Melting Point
269 °C (decomposes) (for

hydrochloride salt)

Boiling Point Not available

Solubility Not available

CAS Number 17402-83-4

InChI Key
IRMXPESEXLQKHG-

UHFFFAOYSA-N
[1]

SMILES c1cc(c2ccsc2c1)N [1]

Storage
Keep in a dark place, under an

inert atmosphere, at 2-8°C.

Spectral Data
Spectroscopic data is crucial for the identification and characterization of Benzo[b]thiophen-4-
amine. While a complete dataset for the specific isomer is not readily available in the public

domain, typical spectral characteristics for the benzothiophene core and related isomers are

presented.

Table 2: Summary of Spectral Data for Benzo[b]thiophene Derivatives
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Technique Expected Peaks and Features

¹H NMR

Aromatic protons on the benzene and thiophene

rings would appear in the range of δ 7.0-8.0

ppm. The amine (-NH₂) protons would appear

as a broad singlet, with its chemical shift

dependent on the solvent and concentration.

¹³C NMR

Aromatic carbons would resonate in the δ 110-

150 ppm range. The carbon atom attached to

the amino group would be significantly affected

by its electron-donating nature.

Mass Spec (EI)

The molecular ion peak (M⁺) would be observed

at m/z 149. Characteristic fragmentation

patterns would involve the loss of HCN or other

small fragments from the aromatic system.[2][3]

IR Spectroscopy

N-H stretching of the primary amine would

appear as two bands in the 3300-3500 cm⁻¹

region. C-H stretching for the aromatic rings

would be observed around 3000-3100 cm⁻¹.

C=C stretching bands for the aromatic system

would be present in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthesis
The chemical behavior of Benzo[b]thiophen-4-amine is dictated by the aromatic

benzothiophene core and the nucleophilic primary amine group.

Amine Group Reactivity: The primary amine at the 4-position is nucleophilic and can undergo

reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. It is a

key functional group for introducing the benzothiophene scaffold into larger molecules. A

notable application is its use in the synthesis of piperazine derivatives, which are precursors

to important pharmaceuticals.[4] For instance, it can be reacted with bis(2-chloroethyl)amine

to form 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate for the antipsychotic drug

Brexpiprazole.[4]
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Aromatic Ring Reactivity: The benzothiophene ring system can undergo electrophilic

substitution reactions. The position of substitution is directed by the activating amino group

and the inherent reactivity of the heterocyclic system. Direct C-H arylation at other positions

on the ring is also possible using modern catalytic methods.[5]

The synthesis of substituted benzothiophenes can be achieved through various strategies,

often involving the cyclization of a suitably substituted benzene derivative.[6][7][8][9] A common

conceptual pathway involves constructing the thiophene ring onto a pre-functionalized benzene

ring. For Benzo[b]thiophen-4-amine, a plausible synthetic route would start from a 3-

substituted aniline derivative, which is then elaborated to build the fused thiophene ring. An

alternative is the reduction of the corresponding 4-nitrobenzo[b]thiophene.[10]
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Conceptual Synthesis Workflow for Benzo[b]thiophen-4-amine

4-Nitrobenzo[b]thiophene

Reduction Reaction
(e.g., SnCl2, HCl or H2/Pd-C)

Aqueous Workup
(Basification, Extraction)

Purification
(Column Chromatography or Recrystallization)

Benzo[b]thiophen-4-amine

Characterization
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Benzo[b]thiophen-4-amine.

Experimental Protocols
This protocol is adapted from methodologies used in the synthesis of pharmaceutical

intermediates.[4]
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Reaction Setup: To a solution of Benzo[b]thiophen-4-amine (1 equivalent) in a high-boiling

point solvent such as xylene, add bis(2-chloroethyl)amine hydrochloride (1 equivalent).

Acid Scavenger: Add an acid scavenger, such as p-toluenesulfonamide (1 equivalent), to the

mixture.

Reaction Conditions: Heat the reaction mixture to 120–150°C and maintain for 16-24 hours,

monitoring the reaction progress by TLC or LC-MS.

Workup: After cooling to room temperature, dilute the mixture with an organic solvent like

ethyl acetate and wash with an aqueous basic solution (e.g., 1M NaOH) to remove the acid

scavenger and any unreacted starting materials. Subsequently, wash with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield

the desired piperazine derivative.

NMR Spectroscopy: Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or

higher spectrometer.

Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion (for ESI-MS) or use a GC-MS for a volatile derivative (for EI-MS).

IR Spectroscopy: Acquire the infrared spectrum using either a KBr pellet method or an

Attenuated Total Reflectance (ATR) accessory.

Biological Significance and Applications
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous biologically active compounds.[11][12] Derivatives have demonstrated a wide array

of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and

neuroprotective effects.[12][13][14]

Specifically, Benzo[b]thiophen-4-amine serves as a critical intermediate in the synthesis of

drugs targeting the central nervous system.[4] Its derivatives often interact with key
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neurotransmitter receptors.

Role in Pharmaceutical Synthesis

Benzo[b]thiophen-4-amine
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Caption: Role of Benzo[b]thiophen-4-amine in drug synthesis and action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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